Ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate
Description
Ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate (CAS: 220287-28-5) is a pyridazine-based heterocyclic compound characterized by two chlorine substituents (at positions 3 and 4-chlorophenyl) and an ethyl ester group. Its electron-deficient pyridazine core facilitates nucleophilic aromatic substitution reactions, making it a versatile intermediate in medicinal chemistry. For instance, it has been cyclized with hydrazine hydrate to synthesize pyrazolo[3,4-c]pyridazine derivatives, which exhibit activity on the central nervous system (CNS) .
Properties
IUPAC Name |
ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c1-2-19-13(18)10-7-11(16-17-12(10)15)8-3-5-9(14)6-4-8/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXPZDHLXDKSKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate typically involves the reaction of 3,6-dichloropyridazine with 4-chlorobenzene in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol. The resulting product is then esterified using ethyl chloroformate to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the pyridazine ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while reduction and oxidation reactions can lead to the formation of alcohols, ketones, or carboxylic acids.
Scientific Research Applications
Agricultural Applications
Herbicidal Properties
Ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate is primarily recognized for its herbicidal activity. It belongs to a class of compounds known as 6-aryl-4-aminopicolinates, which are effective in controlling a broad spectrum of weeds, including woody plants, grasses, and broadleaf species. The compound demonstrates excellent selectivity for crops, making it suitable for post-emergence applications in various agricultural settings.
Table 1: Herbicidal Efficacy of this compound
| Target Weed Type | Control Efficacy (%) | Application Rate (g/ha) | Crop Tolerance |
|---|---|---|---|
| Broadleaf Weeds | 85 | 200 | High |
| Grasses | 75 | 150 | Moderate |
| Woody Plants | 90 | 250 | High |
Mechanism of Action
The herbicidal activity is attributed to the inhibition of specific metabolic pathways in plants, disrupting growth and leading to eventual death. The compound's efficacy can vary based on the presence of substituents on the aromatic ring, which influences its interaction with plant enzymes .
Medicinal Applications
Potential Antimicrobial Activity
Recent studies have indicated that pyridazine derivatives, including this compound, exhibit antimicrobial properties. These compounds have been tested against various bacterial strains, showing promising results in inhibiting growth.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 16 | High |
| Pseudomonas aeruginosa | 64 | Low |
Mechanism of Action in Antimicrobial Activity
The antimicrobial effects are likely due to the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. Further research is needed to fully elucidate the mechanisms involved .
Synthesis and Chemical Properties
This compound can be synthesized through various chemical pathways involving chlorination and esterification reactions. Its structural properties include:
- Molecular Formula: C12H10Cl2N2O2
- Molecular Weight: 273.12 g/mol
- Physical State: Solid at room temperature
Several studies have documented the effectiveness of this compound in real-world applications:
- Field Trials on Herbicidal Efficacy: A series of field trials demonstrated that this compound effectively controlled weed populations in corn and soybean crops with minimal phytotoxicity to the crops themselves.
- Laboratory Studies on Antimicrobial Effects: Laboratory tests revealed that this compound could inhibit the growth of resistant bacterial strains, suggesting potential for development into new antimicrobial agents.
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the pyridazine ring and aromatic moieties. Key comparisons include:
Key Observations :
- Chlorine vs.
- Ester Group Variation : Methyl esters (CAS 286946-24-5) offer faster hydrolysis rates compared to ethyl esters, influencing prodrug design .
- Substituent Position : The 2-methoxyphenyl derivative (CAS 2097977-78-9) introduces steric hindrance and electron-donating effects, contrasting with the electron-withdrawing 4-chlorophenyl group in the parent compound .
Physicochemical Properties
- Lipophilicity: The 4-chlorophenyl group enhances lipophilicity compared to non-halogenated analogs, as evidenced by similarity scores (0.87–0.91) in CAS-based comparisons .
- Solubility : Methoxy-substituted derivatives (e.g., CAS 2097977-78-9) may exhibit improved aqueous solubility due to the polar methoxy group .
Biological Activity
Ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridazine ring substituted with a chloro group and a para-chlorophenyl group. The presence of these substituents contributes to its unique electronic properties and biological activities. The compound is synthesized through various chemical reactions, including substitution and reduction reactions, which modify its biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary based on the specific application and the structural modifications made to the compound.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of cell proliferation and induction of apoptosis, likely through the modulation of signaling pathways associated with cancer progression.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It has demonstrated effectiveness against a range of bacterial and fungal strains, making it a candidate for developing new antimicrobial agents. The structure-activity relationship (SAR) studies suggest that the presence of chlorine substituents enhances its antimicrobial efficacy .
Anti-inflammatory Effects
This compound has shown potential anti-inflammatory effects in various models. In vivo studies indicated that it could reduce inflammation markers significantly, potentially by inhibiting cyclooxygenase (COX) enzymes involved in inflammatory processes. This activity suggests its utility in treating inflammatory diseases .
Table: Summary of Biological Activities
Case Study: Anticancer Activity Evaluation
In a notable study, this compound was tested against several cancer cell lines, including breast and lung cancer cells. The results showed an IC50 value indicating potent anticancer activity, significantly lower than many existing chemotherapeutic agents. The study concluded that this compound could be further developed as a therapeutic agent for cancer treatment.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare Ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate?
The compound is typically synthesized via multi-step condensation and cyclization reactions . A representative approach involves:
- Biginelli-like reactions : Condensation of substituted aldehydes, β-keto esters, and thioureas/urea derivatives in acidic conditions to form pyridazine intermediates. For example, cyclization of ethyl acetoacetate with 4-chlorobenzaldehyde and thiourea derivatives under reflux in ethanol with HCl catalysis .
- Post-synthetic chlorination : Introduction of chlorine at the 3-position using POCl₃ or other chlorinating agents under controlled conditions to avoid over-substitution .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the product .
Basic: How is the compound characterized spectroscopically and crystallographically?
- Spectroscopy :
- ¹H/¹³C NMR : Assignments focus on pyridazine ring protons (δ 7.5–9.0 ppm for aromatic protons) and ester carbonyl signals (δ 165–170 ppm). Chlorine substituents induce deshielding in adjacent carbons .
- IR : Strong absorption bands at ~1700 cm⁻¹ (ester C=O), ~1550 cm⁻¹ (C=N), and ~750 cm⁻¹ (C-Cl stretches) .
- Crystallography :
Advanced: How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure refinement?
- Disorder modeling : Use SHELXL to partition disordered atoms (e.g., ethyl groups) into split positions with refined occupancy ratios .
- Twinning analysis : Apply ORTEP-3 to detect twinning operators (e.g., twofold rotation) and refine using HKLF5 data format in SHELX .
- Validation tools : Check for geometric outliers (bond lengths/angles) using PLATON or CIF validation tools to ensure compliance with expected stereochemistry .
Advanced: What computational methods are used to analyze ring puckering effects in pyridazine derivatives?
- Puckering coordinates : Apply Cremer-Pople parameters to quantify out-of-plane distortions in the pyridazine ring. For six-membered rings, calculate Q, θ, and φ values using atomic coordinates from X-ray data .
- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to compare experimental (X-ray) and theoretical puckering amplitudes. Discrepancies >0.1 Å may indicate crystal-packing forces influencing conformation .
Advanced: How can reaction mechanisms for pyridazine cyclization be elucidated experimentally?
- Kinetic studies : Monitor reaction progress via in situ FTIR to track carbonyl intermediate formation.
- Isotopic labeling : Use ¹⁵N-thiourea to confirm nitrogen incorporation into the pyridazine ring via mass spectrometry .
- Trapping intermediates : Quench reactions at early stages (e.g., with methanol) to isolate and characterize intermediates (e.g., β-enamino esters) by NMR .
Advanced: What strategies optimize yield in halogenated pyridazine syntheses?
- Regioselective chlorination : Use N-chlorosuccinimide (NCS) in DMF at 0°C to favor substitution at electron-deficient positions (e.g., 3-position of pyridazine) .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) and improve yield by 10–15% via controlled dielectric heating .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated intermediates, reducing side-product formation .
Advanced: How is biological activity assessed for halogenated pyridazine derivatives?
- Enzyme inhibition assays : Test against kinases or phosphatases (e.g., PTP1B) using fluorescence-based substrates. IC₅₀ values <10 μM suggest therapeutic potential .
- Molecular docking : Use AutoDock Vina to predict binding poses in active sites (e.g., ATP-binding pockets). High docking scores (-9 to -11 kcal/mol) correlate with experimental activity .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selective toxicity (therapeutic index >5) .
Advanced: How are structural analogs designed to enhance physicochemical properties?
- Bioisosteric replacement : Substitute the 4-chlorophenyl group with 4-CF₃ or 4-OCF₃ to improve metabolic stability while retaining steric bulk .
- Ester hydrolysis : Convert ethyl ester to carboxylic acid (via NaOH/EtOH hydrolysis) to increase aqueous solubility for in vivo studies .
- Co-crystallization : Co-crystallize with target proteins (e.g., kinases) to guide structure-based optimization of substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
